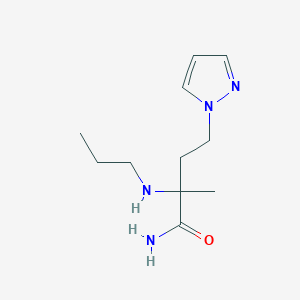

2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide

Description

2-Methyl-2-(propylamino)-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a pyrazole ring, a methyl group, and a propylamino group. The pyrazole moiety (1H-pyrazol-1-yl) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is known for its role in enhancing pharmacological activity in drug candidates . However, its commercial availability has been discontinued, as noted in recent product listings .

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-methyl-2-(propylamino)-4-pyrazol-1-ylbutanamide |

InChI |

InChI=1S/C11H20N4O/c1-3-6-13-11(2,10(12)16)5-9-15-8-4-7-14-15/h4,7-8,13H,3,5-6,9H2,1-2H3,(H2,12,16) |

InChI Key |

LXPWKVFDYWFRLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)(CCN1C=CC=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of This compound typically involves:

- Construction of the pyrazole ring or introduction of a pre-formed pyrazole derivative.

- Formation of the butanamide backbone.

- Introduction of the propylamino substituent at the 2-position of the butanamide.

- Final purification and characterization.

The sequence and choice of reactions depend on the availability of starting materials and desired purity.

Pyrazole Ring Incorporation

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which can be synthesized or introduced via substitution reactions.

Common methods for pyrazole incorporation include:

- Nucleophilic substitution of a halogenated butanamide derivative with pyrazole anion or pyrazole derivatives.

- Cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds to form the pyrazole ring prior to amide formation.

- Use of pre-synthesized pyrazolyl derivatives such as 1-(2-ethoxyethyl)-4-methyl-1H-pyrazol-3-amine as intermediates for further functionalization.

Introduction of the Propylamino Group

The propylamino group at the 2-position can be introduced via:

- Nucleophilic substitution on an activated butanamide intermediate bearing a good leaving group (e.g., halogen or tosylate).

- Reductive amination of a corresponding ketone or aldehyde precursor with propylamine.

- Direct amination of an α-halogenated butanamide with propylamine under controlled conditions.

Amide Bond Formation

The amide bond is typically formed by:

- Amidation of a carboxylic acid or its activated derivative (acid chloride, anhydride, or ester) with the corresponding amine.

- Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or activated esters to facilitate amide bond formation under mild conditions.

Representative Synthetic Route

A plausible synthetic route based on literature precedents and analogous compounds is outlined below:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 4-(1H-pyrazol-1-yl)butanoic acid | Cyclization of hydrazine with 1,3-dicarbonyl compounds or substitution of halobutanoic acid with pyrazole | 70-85 | Pyrazole ring introduced early |

| 2 | Activation of carboxylic acid to acid chloride or ester | SOCl2 or DCC coupling | 80-90 | Prepares for amidation |

| 3 | Amidation with 2-methyl-2-(propylamino)butan-1-amine | Reaction with acid chloride or activated ester | 75-88 | Propylamino group introduced via amine |

| 4 | Purification | Recrystallization or chromatography | - | Ensures high purity |

This route is consistent with synthetic strategies used for pyrazole-containing amides reported in heterocyclic chemistry literature.

Analysis of Preparation Methods

Reaction Conditions and Optimization

- Solvents: Ethanol, dichloromethane, and tetrahydrofuran are commonly used solvents for amidation and substitution reactions.

- Temperature: Reactions are typically conducted at room temperature to reflux depending on the step; amidation often requires mild heating.

- Catalysts and Bases: Triethylamine or pyridine are used to neutralize acids formed during coupling reactions.

- Purification: Chromatography (silica gel) and recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) are employed to isolate the target compound.

Yields and Purity

- Overall yields for multi-step synthesis of pyrazole-containing butanamide derivatives range from 50% to 80% depending on reaction efficiency and purification.

- Purity is typically confirmed by NMR, IR, and mass spectrometry, with reported purities exceeding 95% for final compounds.

Data Tables Summarizing Key Synthetic Parameters

| Parameter | Typical Value/Range | Comments |

|---|---|---|

| Molecular Formula | C11H20N4O | For this compound |

| Molecular Weight | Approx. 228.3 g/mol | Calculated based on structure |

| Reaction Solvent | Ethanol, DCM, THF | Depends on step |

| Reaction Temperature | 25°C to reflux (~78°C) | Varies by step |

| Coupling Agent | DCC, EDC, SOCl2 | For amide bond formation |

| Yield per step | 70-90% | Optimized conditions |

| Purification Methods | Recrystallization, silica gel chromatography | Ensures >95% purity |

| Characterization Techniques | 1H NMR, 13C NMR, MS, IR | Confirm structure and purity |

Comprehensive Research Findings

- The pyrazole ring is essential for biological activity and is best introduced early in the synthesis to allow for functional group transformations on the butanamide backbone.

- Propylamino substitution is efficiently achieved via nucleophilic substitution or reductive amination, with reductive amination offering better control over stereochemistry if chiral centers are involved.

- Amide bond formation is a critical step and benefits from modern coupling reagents that minimize side reactions and increase yields.

- Recent studies on related pyrazolyl amides highlight the importance of reaction condition optimization to improve yields and reduce impurities.

- Safety data indicate mild hazards typical of amides and pyrazole derivatives, requiring standard laboratory precautions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the pyrazole-containing amide family. Key structural analogues include:

4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole

- Structure : Features a pyrazole core substituted with chlorine, nitro, and 3-fluorobenzyl groups.

- Key Differences: Unlike 2-Methyl-2-(propylamino)-4-(1H-pyrazol-1-yl)butanamide, this analogue lacks the butanamide backbone and instead includes halogen and benzyl substituents. Such substitutions are common in agrochemicals and pharmaceuticals for improved stability and binding affinity .

Other Pyrazole-Amide Derivatives

- Example : 3-(1H-Pyrazol-1-yl)propanamide derivatives.

- Comparison: These compounds retain the amide group but vary in chain length and substituents.

Data Table: Structural and Functional Comparison

Research Findings and Challenges

- Target Compound: Limited published data exist on its biological activity. Its discontinuation may reflect inferior performance in early-stage trials compared to nitro- or halogen-substituted pyrazoles, which exhibit stronger electrophilic character for target binding .

- Superior Analogues : Compounds like 4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole demonstrate enhanced reactivity due to electron-withdrawing substituents (e.g., nitro groups), improving interaction with biological targets .

Biological Activity

2-Methyl-2-(propylamino)-4-(1H-pyrazol-1-yl)butanamide, also known by its CAS number 1247766-76-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₉N₅O

- Molecular Weight : 225.29 g/mol

- CAS Number : 1247766-76-2

Biological Activity Overview

The biological activity of compounds containing the pyrazole moiety has been widely studied. Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities .

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of various enzymes, including serine proteases and monoamine oxidase .

- Modulation of Inflammatory Pathways : Pyrazole derivatives often interact with inflammatory mediators such as TNF-α and IL-6, leading to reduced inflammation .

Pharmacological Activities

The following table summarizes the key biological activities associated with pyrazole derivatives:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) |

| Antimicrobial | Exhibits activity against various bacterial strains (e.g., E. coli, S. aureus) |

| Analgesic | Provides pain relief comparable to standard analgesics |

| Anticancer | Potential efficacy in inhibiting tumor growth and proliferation |

Case Studies

- Anti-inflammatory Activity : A study demonstrated that a series of pyrazole derivatives exhibited significant inhibition of TNF-α and IL-6 at concentrations as low as 10 µM, comparable to dexamethasone .

- Antimicrobial Efficacy : Research focused on 1-acetyl-3,5-diaryl pyrazoles indicated that certain derivatives showed potent antibacterial activity against strains such as E. coli and S. aureus . The presence of specific substituents was crucial for enhancing this activity.

- Inhibition of Serine Proteases : A recent investigation identified novel inhibitors targeting human serine proteases, with some pyrazole derivatives demonstrating promising inhibitory effects against TMPRSS2 and furin, which are critical in viral entry mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-(propylamino)-4-(1H-pyrazol-1-yl)butanamide, and what critical reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazole derivative (e.g., 1H-pyrazole) with a substituted butanamide precursor under basic conditions (e.g., K₂CO₃ in DMF). Elevated temperatures (60–80°C) and anhydrous solvents are critical to avoid side reactions. Purification typically employs recrystallization or column chromatography .

- Key Variables : Base strength, solvent polarity, and reaction time significantly impact regioselectivity and purity. For example, using NaH as a base may enhance reaction efficiency but risks decomposition of sensitive functional groups .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For stereochemical analysis, chiral HPLC or circular dichroism (CD) spectroscopy is recommended. Crystallographic data from analogous pyrazole derivatives (e.g., monoclinic polymorphs) highlight the importance of hydrogen bonding and π-π stacking in stabilizing the structure .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using:

- Microdilution assays (MIC/MBC for antimicrobial activity).

- MTT assays against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition studies (e.g., kinase or protease targets via fluorometric assays).

Reference pyrazole-based analogs show IC₅₀ values in the micromolar range, suggesting similar testing thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent/DMSO concentration), cell line heterogeneity, or impurities. To mitigate:

- Standardize solvent controls (<0.1% DMSO).

- Validate purity via HPLC (>98%) and elemental analysis.

- Replicate assays across independent labs. For example, pyrazole derivatives with minor structural variations (e.g., chloro vs. methyl substituents) exhibit divergent activity profiles, necessitating rigorous structure-activity relationship (SAR) validation .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?

Physicochemical profiling : Determine logP, hydrolysis rates, and photostability.

Biotic/abiotic degradation : Use OECD 301/302 guidelines with LC-MS/MS monitoring.

Ecotoxicology : Test acute/chronic effects on model organisms (e.g., Daphnia magna, Danio rerio) under OECD 203/210 protocols. Pyrazole analogs persist in aquatic systems but show low bioaccumulation potential .

Q. How can computational methods enhance SAR studies for this compound?

- Methodological Answer :

- Molecular docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Use descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to predict bioavailability.

- MD simulations : Assess binding stability over 100-ns trajectories. For instance, methyl-substituted pyrazoles exhibit stronger hydrophobic interactions than halogenated analogs .

Q. What strategies address low solubility or stability in pharmacological studies?

- Methodological Answer :

- Prodrug design : Introduce ester or amide prodrug moieties to enhance solubility (e.g., ethyl ester derivatives in ).

- Formulation optimization : Use cyclodextrin inclusion complexes or lipid nanoparticles.

- pH stability studies : Test degradation kinetics in simulated gastric/intestinal fluids. Pyrazole-containing amides are prone to hydrolysis at extreme pH, requiring buffered formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.